molecular formula C9H9NO6 B014693 4,5-Dimethoxy-2-nitrobenzoic acid CAS No. 4998-07-6

4,5-Dimethoxy-2-nitrobenzoic acid

Cat. No.: B014693
CAS No.: 4998-07-6
M. Wt: 227.17 g/mol
InChI Key: WWCMFGBGMJAJRX-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-nitrobenzoic acid is an organic compound with the molecular formula C9H9NO6. It is a nitroaromatic compound characterized by the presence of two methoxy groups and a nitro group attached to a benzoic acid core. This compound is known for its yellow crystalline appearance and is insoluble in water but soluble in organic solvents like DMSO and methanol .

Scientific Research Applications

4,5-Dimethoxy-2-nitrobenzoic acid has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dimethoxy-2-nitrobenzoic acid can be synthesized through several methods. One common method involves the nitration of 3,4-dimethoxybenzaldehyde followed by oxidation. The reaction medium typically includes water and methanol, with acetic acid and hydrogen peroxide as reagents. Sodium chlorite is added to facilitate the nitration process, and the reaction is monitored at around 50°C. After completion, sodium bisulfite is used to quench the reaction, and the product is precipitated using sulfuric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically obtained in a crystalline form and requires purification steps such as recrystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-2-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Major Products Formed

    Reduction: 4,5-Dimethoxy-2-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: 4,5-Dimethoxy-2-nitrobenzoate esters.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethoxy-2-nitrobenzoic acid is unique due to the specific positioning of its methoxy and nitro groups, which confer distinct chemical reactivity and physical properties. This makes it particularly useful in the synthesis of specialized organic compounds and in various research applications .

Properties

IUPAC Name

4,5-dimethoxy-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6/c1-15-7-3-5(9(11)12)6(10(13)14)4-8(7)16-2/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCMFGBGMJAJRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90198162
Record name 4,5-Dimethoxy-2-nitrobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4998-07-6
Record name 4,5-Dimethoxy-2-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4998-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dimethoxy-2-nitrobenzoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dimethoxy-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dimethoxy-2-nitrobenzoic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4,5-DIMETHOXY-2-NITROBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

To a suspension of 80 g (0.33 mol) of 3,4-dimethoxy-6-nitrobenzoic acid, methyl ester in 1700 ml of methanol was added 500 ml of 2N sodium hydroxide, and the mixture was warmed to 50° C. for 45 minutes. After 30 minutes, a clear solution was obtained. The methanol was evaporated in vacuo and the aqueous solution was acidified with 3N hydrochloric acid to pH 1. The resulting crystals were filtered off by suction, washed with water and dried in vacuo; yield: 72.5 g; melting point 194.9° C.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
1700 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Are there any known applications of 4,5-Dimethoxy-2-nitrobenzoic acid?

A3: The provided research articles primarily focus on the biodegradation of nitroaromatic compounds and do not mention any specific applications of this compound. One article describes the synthesis and characterization of organotin(IV) complexes using this compound as a ligand []. This suggests potential applications in coordination chemistry or materials science.

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